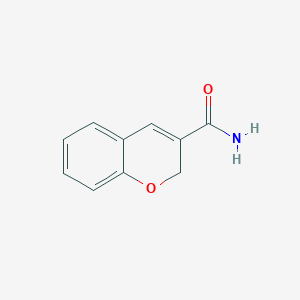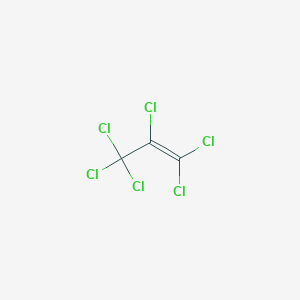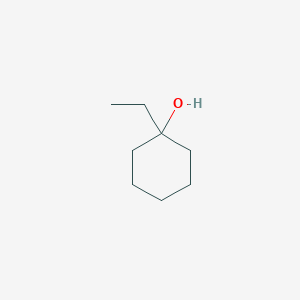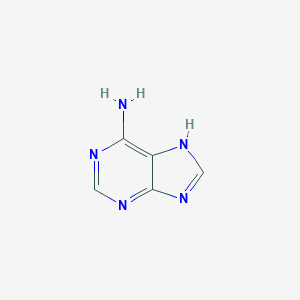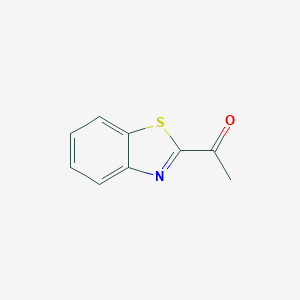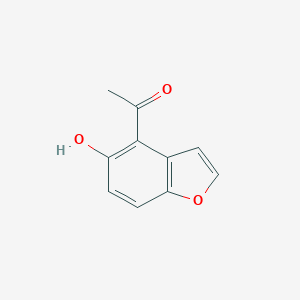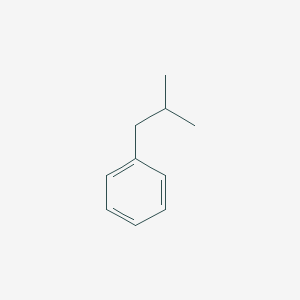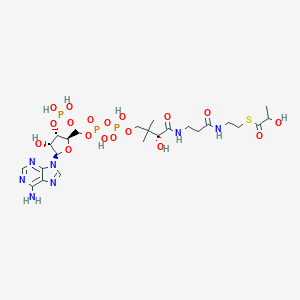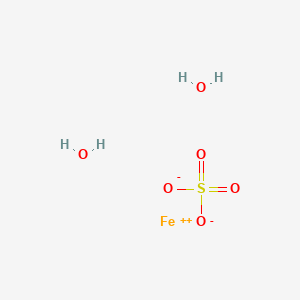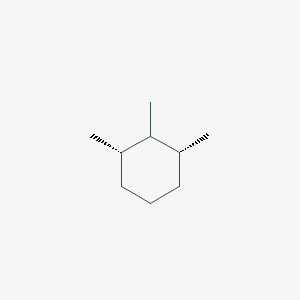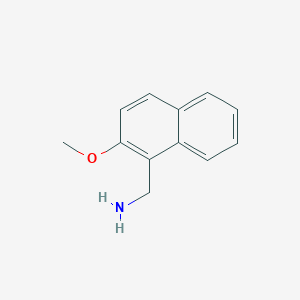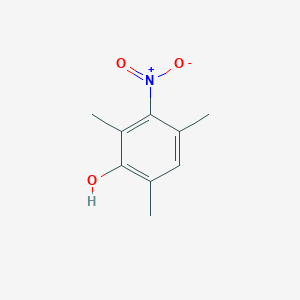
2,4,6-Trimethyl-3-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trimethyl-3-nitrophenol, also known as picric acid, is a yellow crystalline solid that has been widely used in scientific research for over a century. It is a powerful oxidizing agent and has been used as an explosive, a dye, and a preservative. In recent years, picric acid has gained attention for its potential applications in biochemistry and medicine.
Wirkmechanismus
The mechanism of action of 2,4,6-Trimethyl-3-nitrophenol acid is not well understood. It is known to be a powerful oxidizing agent, and may act by generating reactive oxygen species (ROS) that can damage cells and tissues. Picric acid has been shown to inhibit the activity of several enzymes, including proteases and lipases. It may also interact with cell membranes and alter their properties.
Biochemische Und Physiologische Effekte
Picric acid has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, and may have potential as a treatment for diseases such as cancer and Alzheimer's disease. It has also been shown to have toxic effects on cells and tissues, and can cause liver damage and other adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
Picric acid has several advantages for use in lab experiments. It is a relatively inexpensive reagent that is readily available. It is also stable and has a long shelf life. However, 2,4,6-Trimethyl-3-nitrophenol acid is highly explosive and can be dangerous to handle. It is also toxic and can cause skin and eye irritation. Care must be taken when using 2,4,6-Trimethyl-3-nitrophenol acid in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2,4,6-Trimethyl-3-nitrophenol acid. One area of interest is its potential as a treatment for diseases such as cancer and Alzheimer's disease. It may also have potential as an antioxidant and anti-inflammatory agent. Another area of interest is its toxic effects on cells and tissues. Further research is needed to understand the mechanism of action of 2,4,6-Trimethyl-3-nitrophenol acid and its potential applications in medicine and biochemistry.
Conclusion
In conclusion, 2,4,6-Trimethyl-3-nitrophenol acid is a yellow crystalline solid that has been widely used in scientific research for over a century. It is a powerful oxidizing agent and has been used as an explosive, a dye, and a preservative. In recent years, 2,4,6-Trimethyl-3-nitrophenol acid has gained attention for its potential applications in biochemistry and medicine. It has been shown to have antioxidant and anti-inflammatory properties, and may have potential as a treatment for a variety of diseases. However, care must be taken when using 2,4,6-Trimethyl-3-nitrophenol acid in lab experiments due to its explosive and toxic nature. Further research is needed to understand the mechanism of action of 2,4,6-Trimethyl-3-nitrophenol acid and its potential applications in medicine and biochemistry.
Synthesemethoden
Picric acid can be synthesized by the nitration of phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction produces a mixture of isomers, including 2,4,6-trinitrophenol and 2,4-dinitrophenol. The crude product is then purified by recrystallization from water or ethanol. The synthesis of 2,4,6-Trimethyl-3-nitrophenol acid is a well-established process that has been used for many years.
Wissenschaftliche Forschungsanwendungen
Picric acid has been used in scientific research for a variety of applications. It has been used as a stain for microscopy, as a reagent for protein analysis, and as a marker for DNA sequencing. In recent years, 2,4,6-Trimethyl-3-nitrophenol acid has gained attention for its potential applications in biochemistry and medicine. It has been shown to have antioxidant and anti-inflammatory properties, and may have potential as a treatment for a variety of diseases.
Eigenschaften
CAS-Nummer |
1719-21-7 |
|---|---|
Produktname |
2,4,6-Trimethyl-3-nitrophenol |
Molekularformel |
C9H11NO3 |
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
2,4,6-trimethyl-3-nitrophenol |
InChI |
InChI=1S/C9H11NO3/c1-5-4-6(2)9(11)7(3)8(5)10(12)13/h4,11H,1-3H3 |
InChI-Schlüssel |
ZVRSQGUIDRECBV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)O)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)O)C |
Synonyme |
2,4,6-Trimethyl-3-nitrophenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



